molecular formula C16H13FO2 B5670259 3,4-dihydro-2H-chromen-6-yl(4-fluorophenyl)methanone CAS No. 101019-03-8

3,4-dihydro-2H-chromen-6-yl(4-fluorophenyl)methanone

Cat. No. B5670259
CAS RN: 101019-03-8
M. Wt: 256.27 g/mol
InChI Key: DOXPZDQZYBELDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromen-6-yl compounds typically involves photoinduced rearrangement or photo-reorganization processes. For instance, benzoaryl-5-yl(2-hydroxyphenyl)methanones, closely related to the target compound, can be synthesized through the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, achieving yields of 77-95% under specific conditions, such as irradiation with a high-pressure mercury lamp in an ethanol environment. This method stands out for not requiring transition metals, oxidants, or other additives (Jinming Fan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dihydro-2H-chromen-6-yl(4-fluorophenyl)methanone is typically analyzed using techniques like NMR, HRMS, and X-ray diffraction. Such analyses provide insights into the molecular geometry, conformation, and electronic structure. For related compounds, density functional theory (DFT) calculations have been used to compare with experimental X-ray diffraction values, revealing the consistency between theoretical and crystallographic analyses and shedding light on molecular electrostatic potential and frontier molecular orbitals (P. Huang et al., 2021).

Chemical Reactions and Properties

Chromen-6-yl compounds engage in various chemical reactions, including photo-reorganization and cyclization, leading to the formation of structurally complex and bioactive molecules. These reactions are influenced by factors like the structure of alkoxyl groups and the presence of specific functional groups, which can dictate the yield and type of products formed. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can lead to angular pentacyclic compounds in a single step without specific or toxic reagents (Aarti Dalai et al., 2017).

properties

IUPAC Name

3,4-dihydro-2H-chromen-6-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c17-14-6-3-11(4-7-14)16(18)13-5-8-15-12(10-13)2-1-9-19-15/h3-8,10H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPZDQZYBELDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143670
Record name Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101019-03-8
Record name Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101019038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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